

Theoretical Binding Mode of 5-Bromonicotinamide to PARP1: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromonicotinamide**

Cat. No.: **B182952**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding mode of **5-Bromonicotinamide** to Poly(ADP-ribose) polymerase 1 (PARP1). Due to the limited availability of direct experimental data for **5-Bromonicotinamide**, this document focuses on a theoretical model derived from the known interactions of its parent compound, nicotinamide, and other well-characterized PARP1 inhibitors. The information presented herein is intended to serve as a foundation for further research and drug development efforts targeting PARP1.

Introduction to PARP1 and 5-Bromonicotinamide

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.^[1] It recognizes and binds to single-strand DNA breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, nicotinamide adenine dinucleotide (NAD⁺).^[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.^[1] The inhibition of PARP1 has emerged as a promising therapeutic strategy for certain types of cancer, particularly those with deficiencies in homologous recombination repair, such as BRCA1/2-mutated tumors.^[3]

5-Bromonicotinamide is a derivative of nicotinamide, a known endogenous inhibitor of PARP1.^[4] While nicotinamide itself exhibits relatively low potency, its derivatives are of interest in the development of more effective PARP1 inhibitors. Understanding the theoretical binding

interactions of **5-Bromonicotinamide** with the PARP1 active site is a critical step in evaluating its potential as a therapeutic agent.

Quantitative Data on PARP1 Inhibition

To date, specific quantitative binding data for **5-Bromonicotinamide** with PARP1 is not readily available in the public domain. However, data for the parent compound, nicotinamide, provides a baseline for its inhibitory potential.

Compound	IC50	Ki	Kd
5-Bromonicotinamide	Not Available	Not Available	Not Available
Nicotinamide	~500 μ M (in vitro PARP activity) ^[5]	Not Available	Not Available
20-30 mM (cell growth inhibition) ^{[4][5]}			

Note: The IC50 values for nicotinamide indicate weak inhibition compared to clinically approved PARP inhibitors, which typically have IC50 values in the low nanomolar range.^[6] Further experimental investigation is required to determine the precise binding affinity of **5-Bromonicotinamide** for PARP1.

Theoretical Binding Mode of **5-Bromonicotinamide** to PARP1

The theoretical binding mode of **5-Bromonicotinamide** within the catalytic domain of PARP1 is predicated on the well-established interactions of nicotinamide and other nicotinamide-mimetic inhibitors.^[3] The nicotinamide-binding pocket of PARP1 is composed of several key amino acid residues that are crucial for substrate and inhibitor recognition.^[3]

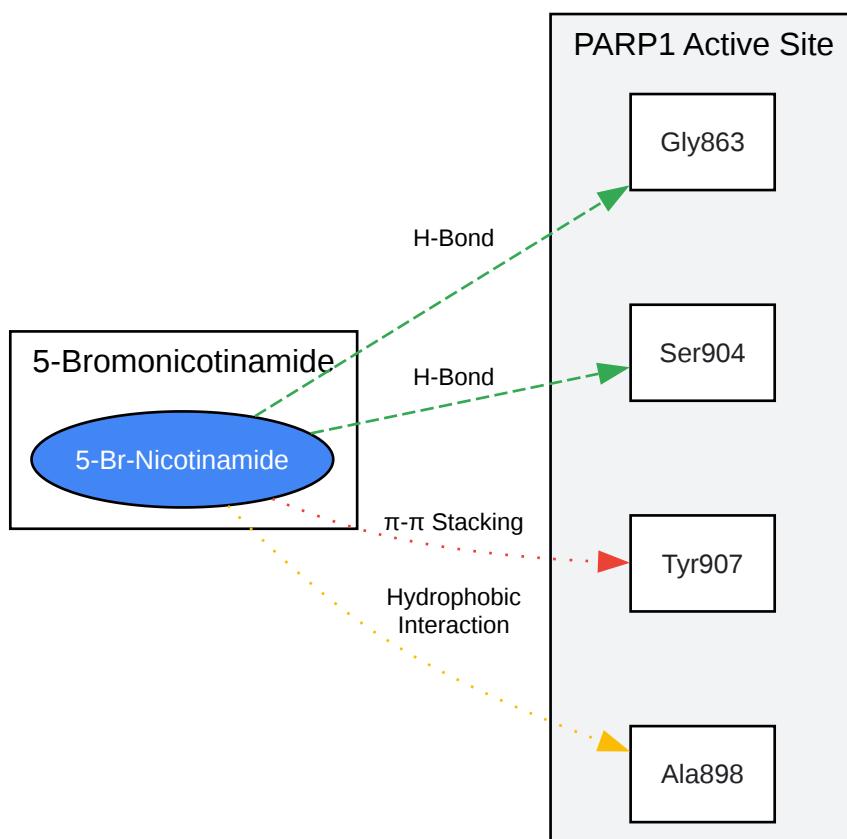
Key Interactions:

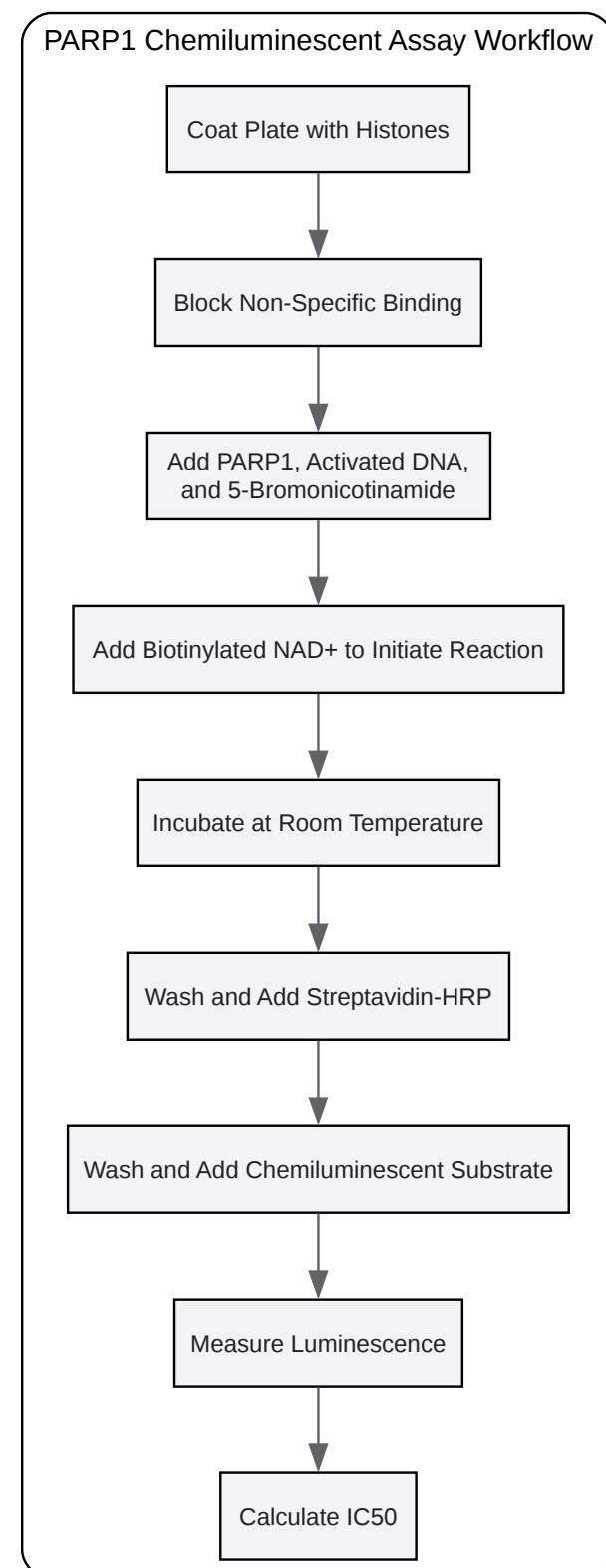
- Hydrogen Bonding: The amide group of the nicotinamide ring is predicted to form two critical hydrogen bonds with the backbone of Glycine 863 (Gly863) and a hydrogen bond with the

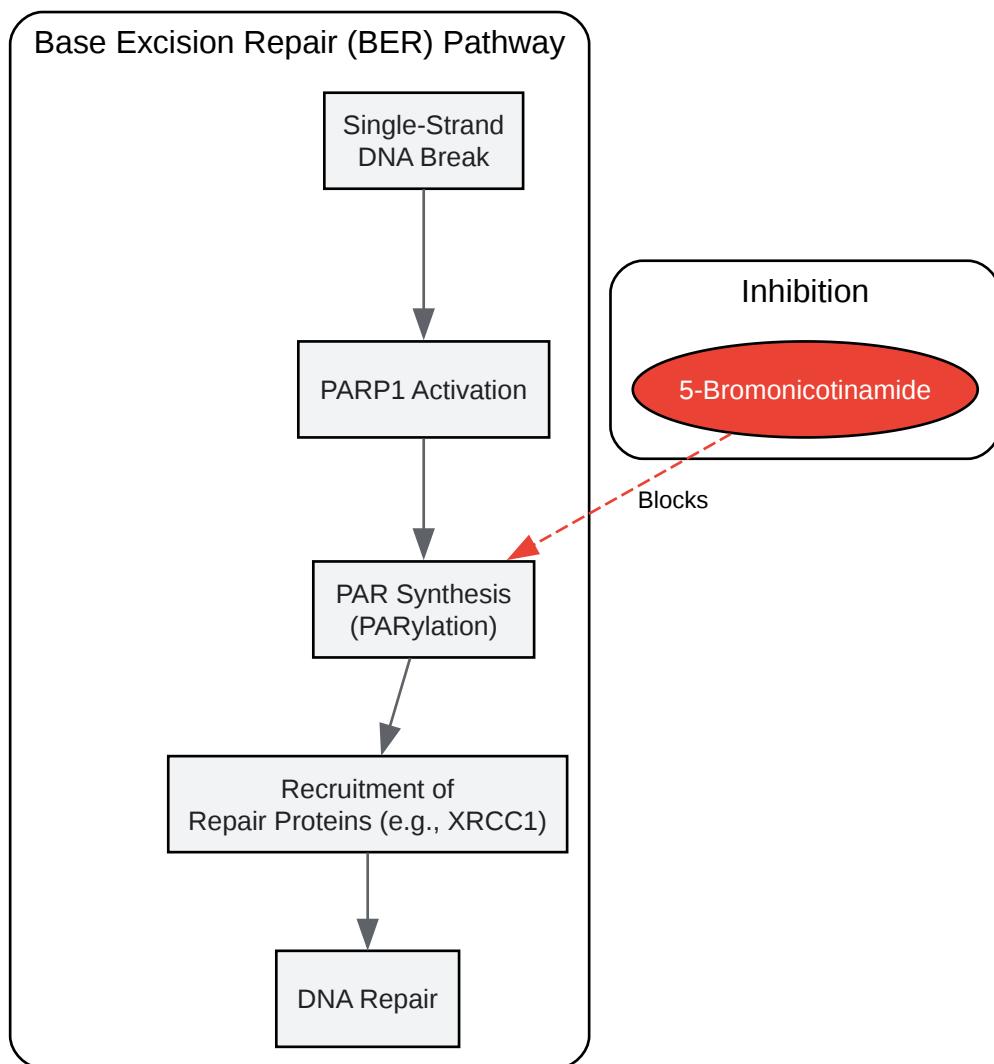
side chain of Serine 904 (Ser904). These interactions are a hallmark of PARP1 inhibitor binding.[6]

- π - π Stacking: The pyridine ring of **5-Bromonicotinamide** is expected to engage in a π - π stacking interaction with the aromatic side chain of Tyrosine 907 (Tyr907).[3]
- Hydrophobic Interactions: The inhibitor is likely to be further stabilized within the active site through hydrophobic interactions with surrounding residues, such as Alanine 898 (Ala898). [3]
- Role of the Bromine Atom: The bromine atom at the 5-position of the nicotinamide ring is hypothesized to occupy a region of the binding pocket that could potentially form halogen bonds or other non-covalent interactions with nearby residues, thereby influencing the overall binding affinity and selectivity compared to the parent nicotinamide molecule. The precise nature of these interactions would require confirmation through high-resolution structural studies or advanced computational modeling.

The following diagram illustrates the theoretical binding interactions between **5-Bromonicotinamide** and the PARP1 active site.







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